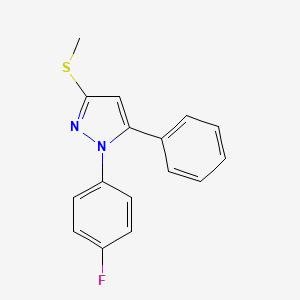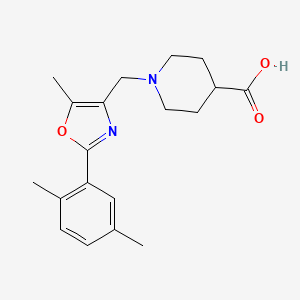
2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. The presence of an ethyl group at the second position and a methoxyphenyl group at the first position makes this compound unique. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole, which can then be modified to form the desired pyrrole compound.
-
Paal-Knorr Synthesis: : Another method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents.
Industrial Production Methods
Industrial production of this compound often involves large-scale Paal-Knorr synthesis due to its simplicity and high yield. The reaction is typically carried out in a solvent like ethanol or methanol, with the reaction mixture being heated to reflux for several hours.
化学反应分析
Types of Reactions
-
Oxidation: : 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically target the ethyl group, converting it to a carboxylic acid.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce the aromatic ring or any double bonds present in the substituents.
-
Substitution: : Electrophilic substitution reactions are common for pyrroles. For instance, nitration can be achieved using nitric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: Carboxylic acids
Reduction: Reduced aromatic rings or alkanes
Substitution: Nitro or halogenated derivatives
科学研究应用
2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
-
Biology: : Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
-
Industry: : Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
作用机制
The mechanism of action of 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, while the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
1-phenyl-1H-pyrrole: Lacks the ethyl and methoxy groups, making it less hydrophobic and potentially less active in biological systems.
2-ethyl-1H-pyrrole: Lacks the methoxyphenyl group, which may reduce its binding affinity to certain targets.
3-methoxy-1H-pyrrole: Lacks the ethyl group, which can affect its solubility and reactivity.
Uniqueness
2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The ethyl group increases its hydrophobicity, while the methoxyphenyl group enhances its potential for π-π interactions and binding affinity to molecular targets.
This compound’s unique structure makes it a valuable tool in various fields of research and industry, offering distinct advantages over similar compounds.
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
2-ethyl-1-(3-methoxyphenyl)pyrrole |
InChI |
InChI=1S/C13H15NO/c1-3-11-7-5-9-14(11)12-6-4-8-13(10-12)15-2/h4-10H,3H2,1-2H3 |
InChI 键 |
VZTYREMFGQRAIL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CN1C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


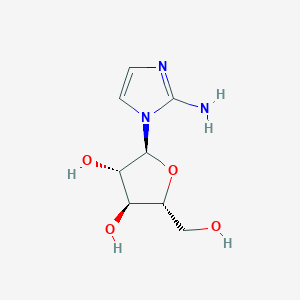
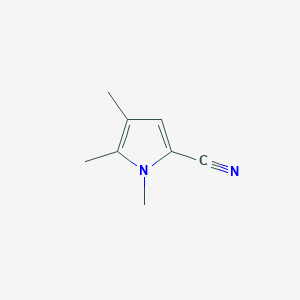

![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
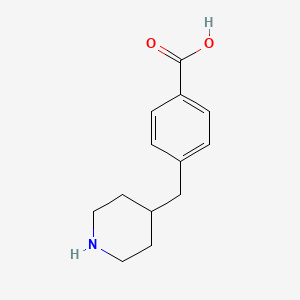
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
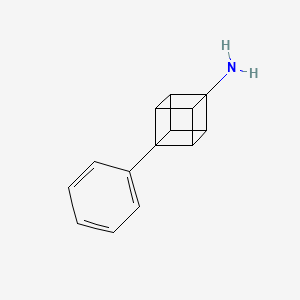
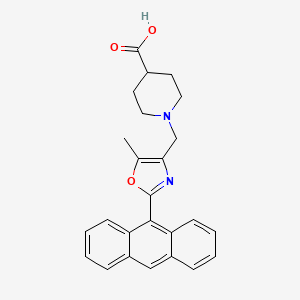
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
